1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE 1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE
Brand Name: Vulcanchem
CAS No.: 921602-61-1
VCID: VC8152167
InChI: InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2
SMILES: C1CC1OC2=CC=CC(=C2)CCl
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE

CAS No.: 921602-61-1

Cat. No.: VC8152167

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE - 921602-61-1

Specification

CAS No. 921602-61-1
Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 1-(chloromethyl)-3-cyclopropyloxybenzene
Standard InChI InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2
Standard InChI Key JEGBVPRYDMKODA-UHFFFAOYSA-N
SMILES C1CC1OC2=CC=CC(=C2)CCl
Canonical SMILES C1CC1OC2=CC=CC(=C2)CCl

Introduction

Structural and Molecular Characteristics

1-(Chloromethyl)-3-cyclopropoxybenzene belongs to the class of halogenated aromatic ethers, with the molecular formula C10H11ClO\text{C}_{10}\text{H}_{11}\text{ClO} and a molecular weight of 182.65 g/mol . The benzene core features a chloromethyl (-CH2_2Cl) group at position 1 and a cyclopropoxy (-O-cyclopropyl) group at position 3, creating a meta-substituted arrangement. This spatial configuration introduces steric and electronic effects that influence its reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H11ClO\text{C}_{10}\text{H}_{11}\text{ClO}
CAS Number921602-61-1
Molecular Weight182.65 g/mol
Purity95+% (stabilized with calcium hydroxide)
Storage ConditionsInert atmosphere, 2–8°C

The cyclopropoxy group introduces ring strain, which can enhance reactivity in certain transformations, while the chloromethyl group serves as a versatile site for nucleophilic substitution.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chloromethyl group undergoes facile nucleophilic substitution, enabling the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For example:
R-Nu+Ar-CH2ClAr-CH2-Nu+Cl\text{R-Nu}^- + \text{Ar-CH}_2\text{Cl} \rightarrow \text{Ar-CH}_2\text{-Nu} + \text{Cl}^-
where Nu\text{Nu}^- represents amines, alkoxides, or thiols. This reactivity is exploited in pharmaceutical synthesis to append bioactive moieties to the aromatic core.

Cyclopropoxy Ring-Opening

Under acidic or radical conditions, the cyclopropane ring may undergo ring-opening reactions, generating intermediates for further functionalization. For instance, protonation of the cyclopropoxy oxygen can lead to ring expansion or fragmentation.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and antimicrobial agents due to its dual functional groups.

  • Material Science: Serves as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability.

  • Agrochemicals: Incorporated into herbicides and fungicides targeting specific enzymatic pathways .

Hazard CategoryGHS ClassificationPrecautionary Actions
Acute Toxicity (Oral)Category 4 (H302)Avoid ingestion; seek medical help if exposed .
Skin IrritationCategory 2 (H315)Wear protective gloves and clothing .
Eye DamageCategory 2A (H319)Use eye protection; rinse immediately .
Respiratory IrritationCategory 3 (H335)Use in well-ventilated areas .

Storage requires an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent decomposition .

Comparative Analysis with Structural Analogs

Several analogs of 1-(chloromethyl)-3-cyclopropoxybenzene exhibit distinct properties:

  • 1-(Chloromethyl)-4-cyclopropoxybenzene: Differs in substituent position (para), altering electronic effects.

  • 1-(Chloromethyl)-3-isopropoxybenzene: Replaces cyclopropoxy with isopropoxy, reducing ring strain and reactivity .

These variations highlight the importance of substituent placement in modulating chemical behavior.

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